Hexenal, 4-hydroxy-
Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of 4-HHE involves the oxidation of omega-3 fatty acids. One common precursor is DHA, which undergoes enzymatic or non-enzymatic oxidation to yield 4-HHE .
Industrial Production:: Industrial production methods for 4-HHE are not widely documented, as it is primarily studied in research settings.
Chemical Reactions Analysis
Reactions:: 4-HHE can participate in various chemical reactions, including:
Oxidation: It can undergo further oxidation reactions.
Reduction: Reduction of the aldehyde group may occur.
Substitution: Substitution reactions at the hydroxyl group are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H~2~O~2~) or metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~).
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to further functionalization or fragmentation of the aldehyde group.
Scientific Research Applications
4-HHE has diverse applications:
Chemistry: Used as a model compound to study lipid peroxidation.
Biology: Investigated for its role in oxidative stress and cellular damage.
Medicine: Implicated in inflammation, neurodegenerative diseases, and cardiovascular health.
Industry: Limited industrial applications due to its research-oriented focus.
Mechanism of Action
The exact mechanism by which 4-HHE exerts its effects is not fully elucidated. it likely involves interactions with cellular proteins, lipid membranes, and oxidative stress pathways.
Comparison with Similar Compounds
4-HHE is unique due to its origin from omega-3 fatty acids. Similar compounds include other lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).
Properties
IUPAC Name |
(E)-4-hydroxyhex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUBIHWMKQZRB-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313524 | |
Record name | (E)-4-Hydroxy-2-hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17427-21-3, 17427-08-6, 109710-37-4 | |
Record name | (E)-4-Hydroxy-2-hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenal, 4-hydroxy-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyhexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-Hydroxy-2-hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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